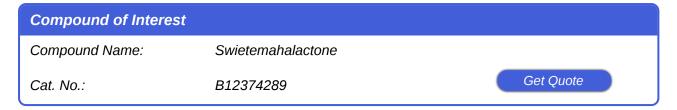


A Comparative Analysis of Bioactive Limonoids from Swietenia mahagoni and Conventional Antibiotics

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An Examination of Antimicrobial Efficacy, Mechanism of Action, and Cytotoxicity

In the global search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products have emerged as a promising frontier. Among these, compounds derived from the plant Swietenia mahagoni, commonly known as West Indian Mahogany, have garnered scientific interest. While the user's initial query focused on "Swietemahalactone," a thorough review of scientific literature indicates that this is not a recognized name for a specific bioactive compound from this plant with documented antimicrobial properties. Instead, research has highlighted the antibacterial potential of several other limonoids isolated from S. mahagoni, principally swietenine and swietenolide. This guide, therefore, presents a comparative analysis of these two prominent limonoids against conventional antibiotics, focusing on their antimicrobial efficacy, proposed mechanisms of action, and cytotoxic profiles.

Antimicrobial Performance: A Quantitative Comparison

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The available data for swietenine and swietenolide against Gram-positive (Bacillus megaterium) and Gram-negative (Escherichia coli) bacteria are presented below, alongside the MIC values



for common conventional antibiotics against the same bacterial species. This allows for a direct comparison of their relative potencies.

Compound/Antibiotic	Target Microorganism	Minimum Inhibitory Concentration (MIC)
Swietenine	Bacillus megaterium	32 μg/mL[1]
Escherichia coli	64 μg/mL[1]	
Swietenolide	Bacillus megaterium	32 μg/mL[1]
Escherichia coli	64 μg/mL[1]	
Ampicillin	Bacillus megaterium	Not readily available
Escherichia coli	4 μg/mL[2]	
Ciprofloxacin	Bacillus subtilis (related species)	<0.5 μg/mL[3]
Escherichia coli	≤1 µg/mL (susceptible)[1]	
Gentamicin	Bacillus megaterium	Not readily available
Escherichia coli	6-30 μg/mL[4]	

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data for conventional antibiotics are provided as a general reference for their typical efficacy.

Mechanism of Action: A Tale of Two Approaches

Conventional antibiotics employ a variety of well-established mechanisms to inhibit bacterial growth. In contrast, the precise molecular targets of swietenine and swietenolide are still under investigation. However, studies on the crude extracts of Swietenia mahagoni and related limonoids suggest a primary mode of action centered on the disruption of the bacterial cell envelope.

Conventional Antibiotics: Targeted Disruption



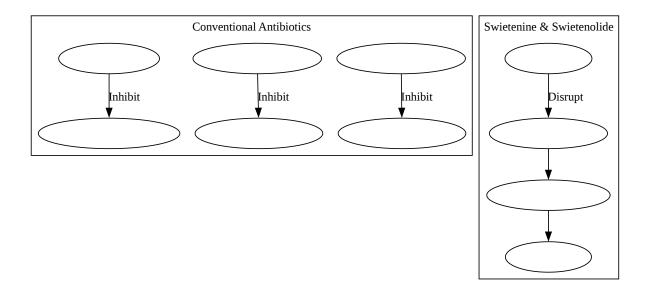
Conventional antibiotics function by interfering with essential bacterial processes. Their mechanisms can be broadly categorized as:

- Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., ampicillin) and glycopeptides prevent the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
- Inhibition of Protein Synthesis: Aminoglycosides (e.g., gentamicin) and macrolides bind to bacterial ribosomes, disrupting the translation of messenger RNA into proteins.
- Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., ciprofloxacin) inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.

Swietenine and Swietenolide: A Focus on Membrane Integrity

The proposed mechanism of action for limonoids from Swietenia mahagoni involves the disruption of the bacterial cell membrane. This is a broader mechanism compared to the highly specific targets of many conventional antibiotics. It is believed that these lipophilic compounds intercalate into the lipid bilayer of the bacterial cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.





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Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for swietenine and swietenolide were determined using the broth microdilution method.[1]

- Preparation of Test Compounds: Stock solutions of swietenine and swietenolide were prepared in dimethyl sulfoxide (DMSO).
- Bacterial Inoculum: Bacterial strains were cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard,



corresponding to approximately 1.5 x 108 CFU/mL.

- Microdilution Assay: The assay was performed in 96-well microtiter plates. A serial two-fold dilution of each test compound was prepared in Mueller-Hinton Broth (MHB).
- Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 24 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

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Cytotoxicity Assay

The cytotoxic effects of swietenine and swietenolide were evaluated using the brine shrimp lethality bioassay.[1]

- Preparation of Test Solutions: Various concentrations of swietenine and swietenolide were prepared in vials containing seawater and DMSO.
- Hatching of Brine Shrimp: Brine shrimp eggs (Artemia salina) were hatched in artificial seawater under constant aeration for 48 hours.
- Exposure: Ten nauplii (larvae) were introduced into each vial containing the test solutions.
- Incubation and Observation: The vials were maintained under illumination. After 24 hours, the number of surviving nauplii was counted.
- LC50 Determination: The concentration at which 50% of the nauplii were killed (LC50) was determined. The LC50 values for swietenine and 3-O-tigloylswietenolide (a related limonoid) were found to be 14.6 μg/mL and 12.5 μg/mL, respectively.[1]

Comparative Summary and Future Outlook



The available data indicates that swietenine and swietenolide possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. While their MIC values are higher than those of highly potent conventional antibiotics like ciprofloxacin, they are within a range that suggests potential therapeutic value, especially in the context of rising antibiotic resistance.

The proposed mechanism of action, centered on the disruption of the bacterial cell membrane, is a significant point of differentiation from many conventional antibiotics. This broader mechanism could be advantageous in overcoming resistance mechanisms that target specific enzymes or pathways. However, it also raises concerns about potential cytotoxicity to host cells, as evidenced by the brine shrimp lethality assay. Further studies using human cell lines are necessary to fully assess their therapeutic index.

In conclusion, the limonoids from Swietenia mahagoni, particularly swietenine and swietenolide, represent a promising area for further research and development in the quest for new antimicrobial agents. Future work should focus on elucidating their precise molecular targets, exploring their efficacy against a wider range of clinically relevant pathogens, and optimizing their structures to enhance antibacterial activity while minimizing cytotoxicity.

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